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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

Get Quote

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists,

and QC Analysts Subject: CAS 347867-75-8 | Molecular Formula: C₁₁H₁₃FO₃[1]

Executive Summary: The Necessity of Multi-Modal
Validation
In drug discovery and metabolic research, 5-(4-Fluorophenoxy)valeric acid serves as a

critical fluorinated building block.[1] However, its structural similarity to non-oxygenated analogs

(e.g., 5-(4-fluorophenyl)valeric acid) and positional isomers (e.g., 3- or 2-fluoro variants)

creates a high risk for misidentification.[1]

This guide compares the Standard Identity Check (typically low-resolution MS or basic 1H

NMR) against a Comprehensive Structural Confirmation Protocol.[1] We demonstrate that while

single-mode analysis is faster, it fails to definitively exclude regioisomers. The recommended

multi-modal workflow—integrating 19F-NMR coupling analysis and FT-IR ether band

verification—is the only self-validating system to ensure 99%+ structural confidence.[1]
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Comparative Analysis: Single-Mode vs. Multi-Modal
Verification[1]
The following table contrasts the efficacy of common analytical approaches for this specific

molecule.

Feature
Method A: Standard

Identity Check (LC-
MS Only)

Method B: Basic 1H

NMR (Proton Only)

Method C:

Comprehensive

Protocol

(1H/13C/19F NMR +
IR + HRMS)

Primary Detection
Molecular Weight

(212.22 Da)

Hydrogen Count &

Environment

Carbon Skeleton,

Heteroatoms, &

Connectivity

Isomer Differentiation

Fail: Cannot

distinguish 4-fluoro

from 2-fluoro or 3-

fluoro isomers.[1]

Moderate: Splitting

patterns suggest

substitution but can be

ambiguous.

High: 13C-19F

coupling constants

definitively map the

fluorine position.[1]

Functional Group

Proof

Fail: Cannot confirm

the ether (-O-) linkage

vs. a ketone or ester

isomer.

High: Chemical shift of

-O protons confirms

ether.[1]

Definitive: IR confirms

ether/acid; NMR

confirms connectivity.

Purity Sensitivity
High (for ionizable

impurities)

Medium (5-10%

impurity detection

limit)

High (0.1% impurity

detection via 19F)

Verdict

Insufficient for

synthesis validation.

[1]

Acceptable for routine

re-stocking.

Mandatory for new

batch synthesis or

publication.

Detailed Characterization Suite
3.1. The Critical Differentiator: 19F-NMR & 13C-NMR Coupling
The presence of the Fluorine atom on the benzene ring provides a unique "fingerprint" via spin-

spin coupling.[1] This is the most robust method to confirm the para (4-) substitution pattern,
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distinguishing it from ortho or meta isomers.

13C NMR Logic: Fluorine splits the carbon signals on the aromatic ring.

C-4 (ipso to F): Large doublet (

Hz).[1]

C-3/5 (ortho to F): Medium doublet (

Hz).[1]

C-2/6 (meta to F): Small doublet (

Hz).

C-1 (para to F, attached to O): Singlet or very small splitting (

Hz).

3.2. Predicted Spectral Data (Reference Standard)
Compound: 5-(4-Fluorophenoxy)valeric Acid Solvent: DMSO-

(Recommended for carboxylic acid solubility)[1]
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Assignment
Causality/Note
s

1H 12.00 Broad Singlet -COOH

Acidic proton;

exchanges with

.

1H 6.90 - 7.15 Multiplet (4H) Ar-H

Characteristic

AA'BB' system

for para-

substituted

benzene.[1]

1H 3.95
Triplet (

Hz)

-O-CH

-

Deshielded by

Ether Oxygen.[1]

1H 2.25
Triplet (

Hz)

-CH

-COOH

Deshielded by

Carbonyl.[1]

1H 1.60 - 1.75 Multiplet (4H)

-CH

-CH

-

Central

methylene chain

protons.[1]

13C 174.5 Singlet C=O
Carboxylic Acid

Carbon.[1]

13C 157.0
Doublet (

Hz)
Ar-C-F

Direct Fluorine

attachment.[1]

13C 154.5 Singlet Ar-C-O
Ether attachment

point.[1]

13C 67.8 Singlet
-O-CH

-
Ether carbon.[1]
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FT-IR Key Bands (KBr Pellet):

3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

1710 cm⁻¹: Strong C=O stretch.

1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl alkyl ether). Crucial for distinguishing

from non-ether analogs.

Experimental Protocol: Structure Verification Workflow
Objective: To validate the identity of a supplied batch of CAS 347867-75-8.

Step 1: Sample Preparation

Weigh 10 mg of the solid sample.

Dissolve in 0.6 mL of DMSO-

(preferred) or CDCl

.

Note: DMSO is preferred to visualize the acidic proton and prevent aggregation.

Step 2: 1H NMR Acquisition

Run a standard 16-scan proton experiment.

Checkpoint: Verify the integration ratio.

Aromatic region (4H) : Ether-CH2 (2H) : Acid-CH2 (2H) : Central-CH2s (4H).[1]

Total Integral: ~12 protons (excluding labile COOH).

Step 3: 19F NMR (The Purity Check)[1]

Run a non-decoupled 19F experiment.

Expectation: A single signal around -120 to -125 ppm (relative to CFCl
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).[1]

Validation: Presence of multiple fluorine peaks indicates isomeric impurities (e.g., 2-fluoro

isomer).

Step 4: FT-IR (Functional Group Confirmation)[1]

Prepare a KBr pellet (1% sample) or use ATR.

Scan from 4000 to 400 cm⁻¹.

Confirm the presence of the ether band at ~1240 cm⁻¹. Absence of this band suggests the

compound might be 5-(4-fluorophenyl)valeric acid (missing the oxygen).[1]

Logical Verification Workflow (Diagram)
The following diagram illustrates the decision logic for accepting or rejecting a batch based on

the multi-modal data.
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Unknown Sample
(CAS 347867-75-8)

Step 1: LC-MS Analysis
Target Mass: 212.22 Da

Mass Matches?

REJECT
Incorrect Compound

No

Step 2: 1H NMR
Check Integration & Splitting

Yes

Aromatic Pattern
AA'BB'?

REJECT
Likely Ortho/Meta Isomer

No

Step 3: FT-IR
Verify Ether Linkage

Yes

Band @ 1240 cm-1?

REJECT
Missing Ether Oxygen
(Phenylvaleric Acid)

No

VALIDATED
5-(4-Fluorophenoxy)valeric Acid

Yes

Click to download full resolution via product page
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Figure 1: Decision tree for the structural validation of 5-(4-Fluorophenoxy)valeric acid,

highlighting critical failure points for isomers and analogs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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